Maropitant citrate
Overview
Description
Maropitant citrate, developed by Zoetis, is a neurokinin receptor antagonist used specifically for the treatment of motion sickness and vomiting in dogs . It was approved by the FDA in 2007 for use in dogs and more recently has also been approved for use in cats .
Synthesis Analysis
The synthesis of Maropitant citrate involves a solution of (2S, 3S)-2-benzhydryl-N-(5-tert-butyl-2-methoxybenzyl) quinuclidin-3-amine and anhydrous citric acid in a mixture of acetone and water . The resultant mixture is then transferred to another reactor via an in-line filter .Molecular Structure Analysis
The molecular formula of Maropitant citrate is C32H40N2O . The molecular weight is 468.67 .Physical And Chemical Properties Analysis
Maropitant citrate has a molecular weight of 678.8 g/mol . It has 5 hydrogen bond donors and 10 hydrogen bond acceptors . The rotatable bond count is 13 .Scientific Research Applications
Scientific Research Applications of Maropitant Citrate
Pharmacokinetics in Avian Species : Maropitant citrate has been studied in birds like Rhode Island Red chickens, providing essential pharmacokinetic data for avian species. These studies help in understanding dosing and frequency for effective use in birds (Mones et al., 2022).
Visceral Analgesia in Dogs and Cats : Investigations have shown that maropitant citrate could be an alternative for treating visceral pain in dogs and cats. It reduces the minimum alveolar concentration of anesthetic agents, indicating potential use in anesthetic protocols (Cassoli et al., 2021).
Applications in Horses : Studies have been conducted to understand the pharmacokinetics of maropitant citrate in horses after intravenous and intragastric doses. This research lays the groundwork for potential therapeutic uses of maropitant in equine medicine (Berryhill et al., 2019); (Berryhill et al., 2020).
Use in Rabbits : Research has also focused on the pharmacokinetics and adverse effects of maropitant citrate in New Zealand White rabbits, further broadening the scope of its veterinary applications (Ozawa et al., 2019).
Anti-inflammatory and Analgesic Properties : A systematic review and meta-analysis evaluated the anti-inflammatory, analgesic, and anesthesia-sparing effects of maropitant. While significant anesthesia-sparing effects were observed, its impact on pain and inflammation was not conclusively proven (Kinobe & Miyake, 2020).
Impact on Intestinal Motility : A study on mice indicated that maropitant could induce disorders in intestinal motility but did not show significant anti-inflammatory action in a post-operative ileus model (Mikawa et al., 2015).
Analgesia in Surgical Procedures : Research has explored the use of maropitant for analgesia in surgical procedures, like ovariohysterectomy in dogs, indicating its potential utility in enhancing perioperative comfort (Tramontin et al., 2020).
Chronic Vomiting and Inappetence in Cats with Chronic Kidney Disease : A clinical trial assessed the efficacy of maropitant in managing chronic vomiting and inappetence in cats with chronic kidney disease, demonstrating its potential for improving the quality of life in these cases (Quimby et al., 2015).
Transdermal Administration in Cats : A study evaluated the efficacy of transdermally administered maropitant in managing vomiting in cats, providing an alternative route of administration that may be more convenient in certain clinical situations (Boukaache et al., 2022).
Safety And Hazards
Future Directions
Maropitant citrate has been evaluated for its effect on postoperative appetite return in cats . The results suggest that cats treated with buprenorphine for GI or UG surgeries do not have postoperative appetites return sooner when premedicated with maropitant . This indicates potential areas for future research and development .
properties
IUPAC Name |
(2S,3S)-2-benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;2-hydroxypropane-1,2,3-tricarboxylic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40N2O.C6H8O7.H2O/c1-32(2,3)27-15-16-28(35-4)26(21-27)22-33-30-25-17-19-34(20-18-25)31(30)29(23-11-7-5-8-12-23)24-13-9-6-10-14-24;7-3(8)1-6(13,5(11)12)2-4(9)10;/h5-16,21,25,29-31,33H,17-20,22H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H2/t30-,31-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVSXRHFXJOMGW-YBZGWEFGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H50N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70957411 | |
Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--N-[(5-tert-butyl-2-methoxyphenyl)methyl]-2-(diphenylmethyl)-1-azabicyclo[2.2.2]octan-3-amine--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70957411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
678.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Maropitant citrate | |
CAS RN |
359875-09-5 | |
Record name | Maropitant citrate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0359875095 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--N-[(5-tert-butyl-2-methoxyphenyl)methyl]-2-(diphenylmethyl)-1-azabicyclo[2.2.2]octan-3-amine--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70957411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S,3S)-2-benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]-1- azabicyclo[2.2.2]octan-3-amine; 2-hydroxypropane-1,2,3-tricarboxylic acid; hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MAROPITANT CITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXN6S3999X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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